An In-depth Technical Guide to 1,3-Dimethyl-2-nitrobenzene: Chemical Properties and Structure
An In-depth Technical Guide to 1,3-Dimethyl-2-nitrobenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of 1,3-Dimethyl-2-nitrobenzene (also known as 2-nitro-m-xylene). The document is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and applications of this nitroaromatic compound. Information is presented in a structured format, including tabulated data for key chemical and physical properties, a detailed experimental protocol for its synthesis, and visualizations of its chemical structure and relevant pathways.
Chemical Structure and Identification
1,3-Dimethyl-2-nitrobenzene is an organic compound with the chemical formula C₈H₉NO₂.[1] Structurally, it consists of a benzene ring substituted with two methyl groups at positions 1 and 3, and a nitro group at position 2. This substitution pattern is crucial in defining its chemical reactivity and physical properties.
DOT Script for Chemical Structure:
Caption: Chemical structure of 1,3-Dimethyl-2-nitrobenzene.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Dimethyl-2-nitrobenzene is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 81-20-9 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Clear yellow liquid | [2] |
| Melting Point | 14-16 °C (57-61 °F) | |
| Boiling Point | 225 °C at 744 mmHg (437 °F) | |
| Density | 1.112 g/mL at 25 °C | |
| Solubility in Water | Insoluble (< 1 mg/mL at 66°F) | [3] |
| Vapor Pressure | 28.4 mmHg at 100°F | |
| Flash Point | 88 °C (190.4 °F) - closed cup | |
| Refractive Index | n20/D 1.521 |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 1,3-Dimethyl-2-nitrobenzene. Below is a summary of available spectral data.
| Spectrum Type | Key Features |
| Mass Spectrum (MS) | The NIST WebBook provides a mass spectrum obtained by electron ionization.[4] |
| Infrared (IR) Spectrum | Data is available on platforms such as SpectraBase. |
| Nuclear Magnetic Resonance (NMR) | While specific, detailed spectra with full assignments are not readily available in the initial search, the presence of aromatic protons and two distinct methyl groups would be expected in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons. |
Synthesis
The primary method for the synthesis of 1,3-Dimethyl-2-nitrobenzene is the direct nitration of m-xylene. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. However, this method often yields a mixture of isomers, with the 4-nitro-m-xylene being a significant byproduct. Controlling the reaction conditions is crucial to favor the formation of the 2-nitro isomer.
Experimental Protocol: Nitration of m-Xylene
This protocol is a generalized procedure based on common nitration reactions of aromatic compounds.
Materials:
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m-Xylene
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Concentrated Nitric Acid (70%)
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Concentrated Sulfuric Acid (98%)
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Ice bath
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Dichloromethane (or other suitable organic solvent)
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Sodium Bicarbonate solution (5%)
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Anhydrous Magnesium Sulfate
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, cool a mixture of concentrated sulfuric acid to 0-5 °C using an ice bath.
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Slowly add concentrated nitric acid to the cooled sulfuric acid with constant stirring, maintaining the low temperature. This creates the nitrating mixture.
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In a separate flask, dissolve m-xylene in an organic solvent like dichloromethane.
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Slowly add the m-xylene solution dropwise to the nitrating mixture. The temperature should be carefully monitored and maintained below 10 °C to minimize the formation of dinitrated byproducts.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
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Pour the reaction mixture over crushed ice to quench the reaction.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent using a rotary evaporator.
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The resulting crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate 1,3-Dimethyl-2-nitrobenzene.
DOT Script for Synthesis Workflow:
Caption: General workflow for the synthesis of 1,3-Dimethyl-2-nitrobenzene.
Biological Activity and Metabolism
Specific studies on the biological activity, such as cytotoxicity or interaction with signaling pathways, of 1,3-Dimethyl-2-nitrobenzene are limited in the readily available scientific literature. However, the metabolism and toxicology of nitroaromatic compounds, in general, have been studied.
The primary metabolic pathway for nitroaromatic compounds involves the reduction of the nitro group.[5] This process can occur in various tissues and is often mediated by gut microbiota. The reduction proceeds through nitroso and hydroxylamino intermediates to form the corresponding aniline derivative. These intermediates, particularly the hydroxylamino species, are often reactive and can bind to macromolecules like DNA and proteins, which is a basis for the toxic and sometimes carcinogenic effects of some nitroaromatic compounds.
DOT Script for Generalized Metabolic Pathway:
Caption: Generalized metabolic pathway for nitroaromatic compounds.
Safety and Handling
1,3-Dimethyl-2-nitrobenzene is a combustible liquid and should be handled with appropriate safety precautions.[3] It is incompatible with strong oxidizing agents and strong bases.[3] Exposure may cause irritation to the skin, eyes, and mucous membranes. As with other nitroaromatic compounds, there is a potential for adverse health effects upon prolonged or high-level exposure. Therefore, handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
1,3-Dimethyl-2-nitrobenzene is a well-characterized chemical compound with established physical and chemical properties. Its synthesis is achievable through the nitration of m-xylene, although control of isomeric purity is a key challenge. While specific biological data for this compound is not extensive, the general understanding of nitroaromatic compound metabolism provides a framework for predicting its potential biological fate and toxicological profile. This guide serves as a foundational resource for researchers and professionals requiring detailed technical information on 1,3-Dimethyl-2-nitrobenzene. Further research into its specific biological activities would be beneficial for a more complete understanding of its potential applications and risks in the context of drug development and life sciences.
